4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound is a sulfamoyl benzamide derivative featuring a (2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. The core structure consists of a benzamide group linked to a sulfamoyl substituent with butyl and ethyl alkyl chains, conferring moderate lipophilicity. The Z-configuration of the benzothiazole ring and the dimethyl substitution at positions 3 and 4 likely influence its stereoelectronic properties, affecting interactions with biological targets.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c1-5-7-15-25(6-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-24(4)20-16(3)9-8-10-19(20)29-22/h8-14H,5-7,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDUCSYRBXCBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the butyl(ethyl)sulfamoyl group, and the attachment of the dimethyl-dihydro-benzothiazolylidene moiety. Common synthetic routes may involve:
Formation of Benzamide Core: This step often involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.
Introduction of Butyl(ethyl)sulfamoyl Group: This can be achieved through sulfonation reactions, where a sulfonyl chloride reacts with a butyl(ethyl)amine.
Attachment of Dimethyl-dihydro-benzothiazolylidene Moiety: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural differences and inferred properties compared to related compounds:
*Estimated based on BA90955 (C23H26N4O5S3) with dimethyl substitution replacing propargyl and sulfamoyl groups.
Key Comparisons
The bis(2-cyanoethyl) sulfamoyl group in introduces strong polarity (hydrogen bond acceptors: 7), likely reducing bioavailability compared to the target compound’s alkyl chains .
Heterocyclic Core: The 3,4-dimethyl benzothiazole in the target compound may stabilize the Z-configuration, favoring planar conformations for target binding. BA90955’s propargyl and sulfamoyl groups on the benzothiazole could increase steric hindrance or hydrogen bonding, altering selectivity compared to the dimethyl-substituted target compound .
Biological Activity: LMM11 and LMM5 (from ) demonstrate antifungal activity via thioredoxin reductase inhibition. The target compound’s benzothiazole core may similarly interact with redox-active enzymes, though its dimethyl groups could modulate binding kinetics .
Research Findings and Implications
- Stereoelectronic Effects : The Z-configuration and dimethyl substitution on the benzothiazole likely enhance rigidity and electron density, improving interactions with hydrophobic enzyme pockets .
- Solubility vs. Permeability: Alkyl chains (butyl-ethyl) may improve lipid bilayer penetration compared to polar cyanoethyl groups, though excessive hydrophobicity could reduce aqueous solubility .
- Synthetic Accessibility : The compound’s synthesis would benefit from established protocols for sulfamoyl benzamides, as seen in LMM11 and BA90955, using coupling reactions and heterocycle formation .
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